molecular formula C21H19OP B14607793 2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one CAS No. 57395-88-7

2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one

Cat. No.: B14607793
CAS No.: 57395-88-7
M. Wt: 318.3 g/mol
InChI Key: SCFJNSPFWOEMTN-UHFFFAOYSA-N
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Description

Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- is a complex organic compound known for its unique structure and reactivity This compound is characterized by the presence of a phosphoranylidene group, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- typically involves the reaction of diphenylphosphine with a suitable ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphoranylidene group. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- involves its interaction with molecular targets through the phosphoranylidene group. This group can form stable complexes with metal ions, facilitating catalytic reactions. Additionally, the compound can interact with biological macromolecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • Ethanone, 1-(2-methylphenyl)-
  • 1-(5-chlorothiophen-2-yl)ethanone
  • 1-[2-methoxy-4-(3-methoxy-5-methylphenoxy)-6-methylphenyl]-ethanone

Comparison: Ethanone, 2-(methyldiphenylphosphoranylidene)-1-phenyl- is unique due to the presence of the phosphoranylidene group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications, particularly in catalysis and materials science .

Properties

CAS No.

57395-88-7

Molecular Formula

C21H19OP

Molecular Weight

318.3 g/mol

IUPAC Name

2-[methyl(diphenyl)-λ5-phosphanylidene]-1-phenylethanone

InChI

InChI=1S/C21H19OP/c1-23(19-13-7-3-8-14-19,20-15-9-4-10-16-20)17-21(22)18-11-5-2-6-12-18/h2-17H,1H3

InChI Key

SCFJNSPFWOEMTN-UHFFFAOYSA-N

Canonical SMILES

CP(=CC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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